molecular formula C10H12Cl2O B8029749 1-Butoxy-3,5-dichlorobenzene

1-Butoxy-3,5-dichlorobenzene

Cat. No.: B8029749
M. Wt: 219.10 g/mol
InChI Key: MMWQPFRTOTVVCV-UHFFFAOYSA-N
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Description

1-Butoxy-3,5-dichlorobenzene is an organic compound with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . It is characterized by the presence of a butoxy group and two chlorine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-Butoxy-3,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3,5-dichlorobenzene can be synthesized through various methods, including the reaction of 3,5-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the butoxy group.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted benzene derivatives
  • Aldehydes or carboxylic acids from oxidation
  • Dechlorinated or reduced benzene derivatives

Mechanism of Action

The mechanism of action of 1-Butoxy-3,5-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Butoxy-3,5-dichlorobenzene can be compared to other similar compounds such as:

  • 1-Butoxy-2,4-dichlorobenzene
  • 1-Butoxy-4-chlorobenzene
  • 1-Butoxy-3-chlorobenzene

Uniqueness: The presence of two chlorine atoms at the 3 and 5 positions on the benzene ring distinguishes this compound from its analogs. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-butoxy-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWQPFRTOTVVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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